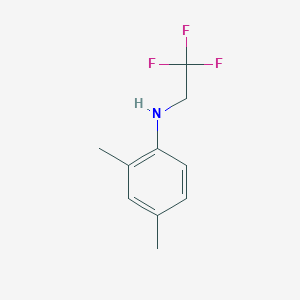
2,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2,2,2-trifluoroethyl group, and the benzene ring is substituted with two methyl groups at the 2 and 4 positions. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of 2,4-dimethylaniline. One common method is the reaction of 2,4-dimethylaniline with 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin. This reaction proceeds via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products vary depending on the reducing agent used.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule .
Comparison with Similar Compounds
- N,N-Dimethyl-2-(trifluoromethyl)aniline
- N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline
Comparison: 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both methyl groups on the benzene ring and the trifluoroethyl group on the nitrogen. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that may lack one or more of these substituents .
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-7-3-4-9(8(2)5-7)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |
InChI Key |
XANOFXINAUSVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



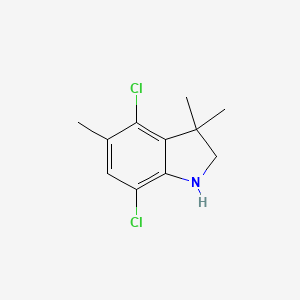
![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)
![5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B13320261.png)
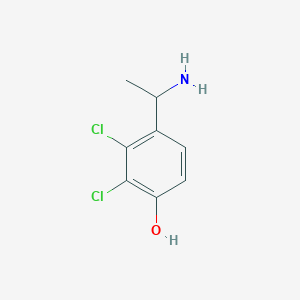
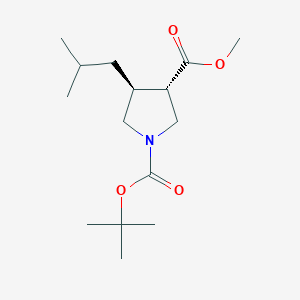
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
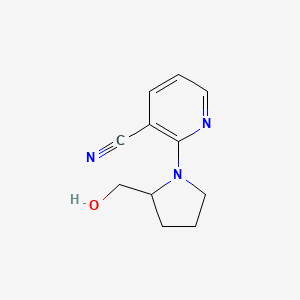
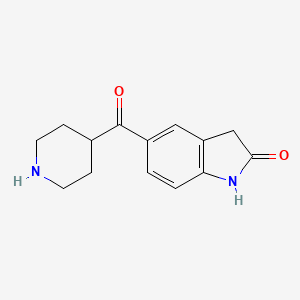
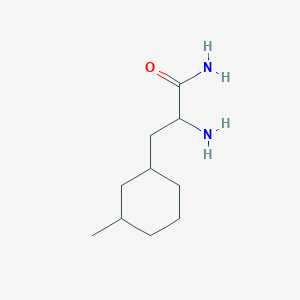
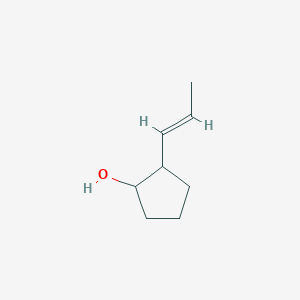
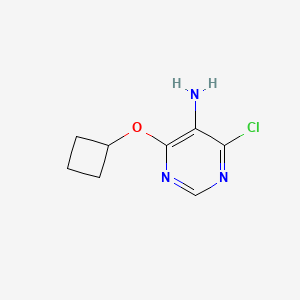
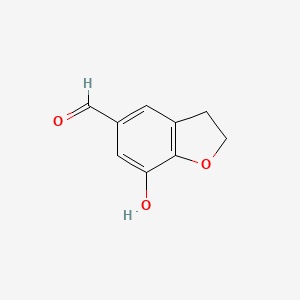
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)
